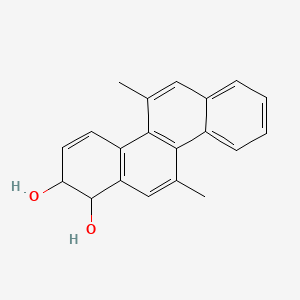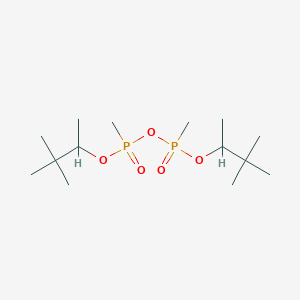
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester is a chemical compound with the molecular formula C14H32O5P2 and a molecular weight of 342.348402 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester typically involves the esterification of diphosphonic acid with 1,2,2-trimethylpropanol under controlled conditions . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification, followed by purification steps such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release diphosphonic acid, which can then interact with various enzymes and proteins . The specific pathways involved depend on the context of its application, such as its use in drug delivery or as a reagent in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester is unique due to its specific ester groups and the presence of two phosphorus atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
81397-56-0 |
|---|---|
Formule moléculaire |
C14H32O5P2 |
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
3-[[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-methylphosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C14H32O5P2/c1-11(13(3,4)5)17-20(9,15)19-21(10,16)18-12(2)14(6,7)8/h11-12H,1-10H3 |
Clé InChI |
CGKYNYPOXYSJFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)OP(=O)(C)OP(=O)(C)OC(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
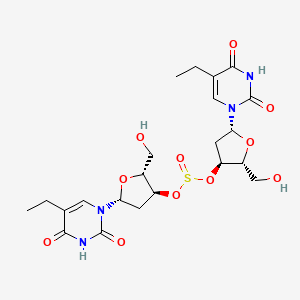
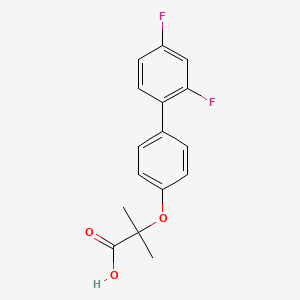
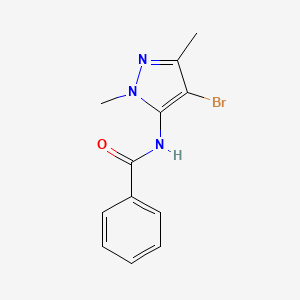
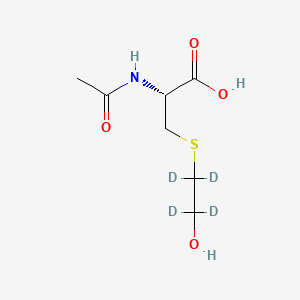
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
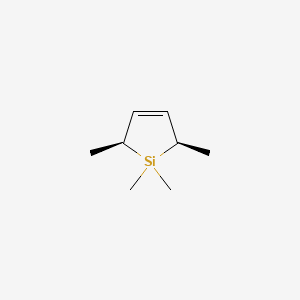


![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
